molecular formula C7H9Cl3SSi B8716325 Trichloro[3-(thiophen-2-YL)propyl]silane CAS No. 105480-56-6

Trichloro[3-(thiophen-2-YL)propyl]silane

Cat. No.: B8716325
CAS No.: 105480-56-6
M. Wt: 259.7 g/mol
InChI Key: VQUOZKYAOKYDIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloro[3-(thiophen-2-yl)propyl]silane is an organosilicon compound characterized by a thiophene ring attached to a propyl chain, terminating in a trichlorosilane group. The thiophene moiety, a sulfur-containing heterocycle, imparts unique electronic properties due to its π-conjugated system, making this compound valuable in materials science for applications requiring conductivity or interfacial modification. The trichlorosilane group enhances reactivity toward hydroxylated surfaces, enabling covalent bonding with substrates like silica, metals, or polymers .

Properties

CAS No.

105480-56-6

Molecular Formula

C7H9Cl3SSi

Molecular Weight

259.7 g/mol

IUPAC Name

trichloro(3-thiophen-2-ylpropyl)silane

InChI

InChI=1S/C7H9Cl3SSi/c8-12(9,10)6-2-4-7-3-1-5-11-7/h1,3,5H,2,4,6H2

InChI Key

VQUOZKYAOKYDIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCC[Si](Cl)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Electronic and Interfacial Properties

  • Thiophene-containing silanes exhibit superior charge-transfer capabilities compared to phenyl or fluorophenyl analogs due to sulfur’s electron-donating nature. This makes them suitable for conductive polymer composites, though direct studies on the target compound are needed .
  • Fluorinated analogs (e.g., pentafluorophenylpropylsilane) demonstrate exceptional hydrophobicity, reducing water ingress in perovskite solar cells by >30% compared to non-fluorinated silanes .

Reactivity and Stability

  • Trichlorosilanes hydrolyze rapidly, forming strong covalent bonds with hydroxylated surfaces. Methoxy- or ethoxy-substituted silanes (e.g., (3-Chloropropyl)trimethoxysilane) offer slower curing, advantageous in controlled polymer crosslinking .
  • Thiophene’s π-system may reduce oxidative degradation in composites compared to aliphatic silanes, as seen in analogous aromatic systems .

Mechanical Performance

  • Silanes with aromatic substituents (phenyl, thiophene) improve tensile strength in acrylonitrile-butadiene rubber (NBR) composites by 15–20% versus aliphatic variants, attributed to enhanced polymer-filler interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.